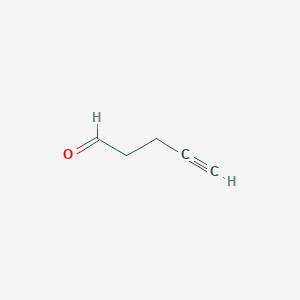

Pent-4-ynal

Descripción

Significance and Research Context of Alkynyl Aldehydes

Alkynyl aldehydes, the class of compounds to which pent-4-ynal belongs, are considered privileged reagents in organic chemistry. rsc.org Their significance stems from the dual reactivity of the alkyne and aldehyde groups, which can act as versatile building blocks for complex molecular architectures. researchgate.net The conjugation or strategic placement of a carbonyl group with a carbon-carbon triple bond significantly expands the synthetic utility of the compound. rsc.org

In the context of contemporary research, alkynyl aldehydes are extensively used in cyclization reactions to construct a wide array of nitrogen, oxygen, and sulfur-containing heterocyclic compounds. rsc.org These heterocyclic scaffolds are of immense interest due to their prevalence in pharmaceuticals, natural products, and materials chemistry. rsc.org The transformations involving alkynyl aldehydes can be achieved through various systems, including metal-catalyzed, metal-free, and visible-light-mediated conditions, highlighting the adaptability of these reagents to modern synthetic strategies. rsc.org

Interdisciplinary Relevance in Advanced Chemical Synthesis

The utility of this compound and related alkynyl aldehydes extends beyond traditional organic synthesis into various interdisciplinary domains. The molecules synthesized using these building blocks often have significant biological activity or material properties. rsc.org For instance, the products of alkynyl aldehyde reactions are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. rsc.orgvaia.com

The alkynylation reaction itself—the addition of a terminal alkyne to a carbonyl group—is a key step in producing important commercial chemicals and drug precursors. Examples include the synthesis of precursors to Vitamin A and various steroid-based medications. Furthermore, research has explored the physical properties of molecules containing the this compound structure. In one study, this compound was investigated to understand how molecular size and flexibility influence electronic coherence and charge migration, a topic at the intersection of chemistry and physics with implications for attochemistry. pnas.org This demonstrates the compound's relevance in fundamental chemical physics research as well as applied synthesis.

Historical Perspective on this compound Research

The foundational chemistry that underpins the reactivity of this compound dates back to 1899, when John Ulric Nef discovered that metal acetylides could add to carbonyl groups. This reaction, sometimes called Nef synthesis, established the fundamental transformation of an alkyne into an α-alkynyl alcohol.

While this core reaction has been known for over a century, the specific and widespread use of this compound as a distinct reagent in complex synthesis is a more recent development. The growing appreciation for the versatility of bifunctional building blocks has brought compounds like this compound to the forefront. A review of synthetic methodologies developed over the last two decades shows a marked increase in the use of alkynyl aldehydes for creating diverse heterocyclic systems. rsc.org This indicates a shift from studying the fundamental reactivity to harnessing its potential for constructing functionally complex molecules. Early synthetic routes focused on its preparation, such as from the oxidation of pent-4-yn-1-ol, while more recent work employs it as a key component in sophisticated, multi-step synthetic campaigns. rsc.org

Scope and Objectives of Current Academic Investigations

Current academic research involving this compound and its analogs is focused on several key areas. A primary objective is the development of novel and efficient synthetic methodologies. This includes creating chiral versions of the molecule, such as (2R,3R)-3-Ethyl-2-methyl-5-(trimethylsilyl)this compound, for use as precursors in the asymmetric synthesis of complex natural products like photosynthetic hydroporphyrins. rsc.org

Researchers are also focused on expanding the portfolio of reactions that alkynyl aldehydes can undergo. This involves exploring new catalytic systems, such as copper-catalyzed domino reactions of related pent-4-ynamides to form functionalized pyrrol-2-ones. acs.org Another frontier is the use of photoredox catalysis, where visible light is used to induce reductive alkynylation of aldehydes in an umpolung (reactivity-reversed) approach. acs.org These investigations aim to provide milder, more selective, and more sustainable routes to valuable propargyl alcohols and their derivatives. acs.org Additionally, this compound serves as a building block in the synthesis of larger, functional systems like asymmetrically substituted enediynes, which are of interest for their potential applications in materials science and medicine. spbu.ru

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pent-4-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVHZFRBJJWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pent 4 Ynal and Its Advanced Precursors

Oxidative Approaches to Pent-4-ynal

The most direct and common method for preparing this compound is through the oxidation of its corresponding alcohol, pent-4-yn-1-ol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive alkyne functionality.

Oxidation of Pent-4-yn-1-ol (e.g., Dess-Martin Periodinane, Swern Reagents)

Mild and selective oxidizing agents are preferred for the conversion of pent-4-yn-1-ol to this compound. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation. researchgate.netmolaid.comresearchgate.net This reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high efficiency and tolerance of various functional groups. molaid.comchemicalbook.com The reaction with DMP is generally quick, often completing within a few hours, and the workup is relatively straightforward. molaid.com In one documented procedure, the oxidation of an alcohol to an aldehyde using DMP was complete in one hour. unibe.ch

The Swern oxidation is another widely used protocol for the synthesis of aldehydes from primary alcohols and is applicable to the preparation of this compound. thieme-connect.de This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), which then serves as the oxidant. The reaction is conducted at low temperatures, typically -78 °C, to avoid side reactions. uni-hannover.de A detailed procedure for the Swern oxidation of pent-4-yn-1-ol involves the slow addition of DMSO to a solution of oxalyl chloride in dichloromethane at -78 °C, followed by the addition of the alcohol. After the oxidation is complete, a tertiary amine, such as triethylamine, is added to quench the reaction and neutralize the acidic byproducts. This method has been reported to produce this compound in high yield (92%). chemicalbook.com

Table 1: Comparison of Oxidizing Agents for Pent-4-yn-1-ol

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Key Features |

|---|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | High | Mild conditions, fast reaction time. molaid.comchemicalbook.com |

| Swern Reagents (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 | 92 | Requires cryogenic conditions, high yield. chemicalbook.comuni-hannover.de |

Transformations from Enediyne Alcohol Precursors

This compound can also be conceptualized as a fragment within more complex structures, such as acyclic enediynes. In the synthesis of these larger molecules, an alcohol precursor is often oxidized to an aldehyde functional group. spbu.ru For instance, enediyne alcohols can be oxidized to their corresponding aldehydes using Dess-Martin periodinane. spbu.ru This transformation is a key step in modifying the functionality of the enediyne system, potentially leading to macrocyclization or other coupling reactions. spbu.ru The synthesis of asymmetrically substituted enediynes fused to heterocyclic cores often involves the introduction of functional groups like hydroxyls, which are then converted to aldehydes. spbu.ru While not a direct synthesis of isolated this compound, this methodology highlights the robustness of the oxidation in complex molecular settings. In one example, an enediyne alcohol was oxidized with DMP in dichloromethane, with the reaction completing after stirring at 10 °C and then at room temperature, yielding the aldehyde in 68% after purification. spbu.ru

Functional Group Transformations and Derivatization Routes

The reactivity of the terminal alkyne in this compound and its precursors allows for a variety of functional group transformations and derivatizations, expanding its synthetic utility.

Silylated Alkyne Precursors (e.g., 5-(trimethylsilyl)this compound)

To control the reactivity of the terminal alkyne, it is often protected with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. vulcanchem.com The resulting silylated compound, 5-(trimethylsilyl)pent-4-yn-1-ol, can then be oxidized to the corresponding aldehyde, 5-(trimethylsilyl)this compound. This aldehyde is a useful intermediate, as the TMS group can be selectively removed later in a synthetic sequence to reveal the terminal alkyne for further reactions. The oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol to the aldehyde has been accomplished using various methods, including Dess-Martin periodinane. rsc.org For example, the oxidation of a chiral pentynol derivative with DMP yielded the desired pentynal. rsc.org

Hydroformylation in Related Alkyne Systems

Hydroformylation is a powerful reaction that introduces a formyl group (aldehyde) and a hydrogen atom across a double or triple bond. mdpi.com While direct hydroformylation of this compound itself is not a primary route to its synthesis, the hydroformylation of terminal alkynes is a well-established process for generating α,β-unsaturated aldehydes. libretexts.org This reaction is typically catalyzed by rhodium or cobalt complexes and requires a mixture of carbon monoxide and hydrogen (syngas). mdpi.com The regioselectivity of the hydroformylation of terminal alkynes can be controlled to favor the formation of the branched or linear aldehyde product, depending on the catalyst and reaction conditions. For terminal alkynes, hydroboration-oxidation offers an alternative route to aldehydes, proceeding with anti-Markovnikov selectivity. libretexts.org

Reactions with Acetic Anhydride in Specific Synthetic Contexts

Acetic anhydride is a versatile reagent in organic synthesis, often used for acetylation. In the context of this compound synthesis, one source suggests a preparative method involving the reaction of pent-4-yne with acetic anhydride at low temperatures. chembk.comchembk.com This likely points to a more complex, multi-step sequence where acetic anhydride is used to generate a reactive intermediate from the alkyne, which is then converted to the aldehyde. It is important to note that this method describes the reaction with the parent alkyne, not the direct reaction of acetic anhydride with a pre-formed this compound.

Asymmetric Synthesis and Enantioenriched this compound Derivatives

The development of asymmetric routes to introduce chirality is a significant area of research, transforming simple starting materials like this compound into valuable, complex molecules with specific three-dimensional structures.

One notable application of this compound is in the organocatalyzed synthesis of enantioenriched α-hydrazino esters. cymitquimica.comrsc.org This process begins with the electrophilic amination of this compound using a dialkyl azodicarboxylate, a reaction promoted by the chiral organocatalyst L-proline. cymitquimica.com The resulting chiral intermediate, which now contains a stereogenic center, can undergo further reactions. For instance, functionalization of the terminal alkyne via a Sonogashira cross-coupling reaction, followed by a gold(I)-catalyzed cyclization, yields chiral aza-proline derivatives. cymitquimica.com This strategy favors a 5-exo-dig cyclization pathway, producing the desired heterocyclic products in good yields without compromising the stereochemical integrity of the newly formed chiral center.

This compound derivatives have also been synthesized in enantioenriched form. For example, the chiral β-alkynyl aldehyde, (S)-3-methyl-5-(triisopropylsilyl)this compound, was produced from enantiopure methyl 3-hydroxy-2-methylpropanoate over a six-step synthesis. spbu.ru Such chiral building blocks are highly valued in the synthesis of natural products. spbu.ru The aldehyde functionality and the silyl-protected alkyne can be readily modified without loss of enantiomeric purity, highlighting their versatility. spbu.ru

Further demonstrating its utility, this compound serves as a starting material for more complex molecules, such as (E)-2-(Hex-1-en-5-yn-1-yl)-1-tosyl-1H-benzo[d]imidazole. uio.no The synthesis of these varied and complex derivatives underscores the importance of this compound as a precursor in asymmetric synthesis.

Scale-Up and Process Chemistry Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, more industrial scale introduces several practical challenges that must be addressed through careful process chemistry.

A common and crucial step in producing this compound is the oxidation of its corresponding alcohol, pent-4-yn-1-ol. The synthesis of this precursor from inexpensive, readily available starting materials like tetrahydrofurfuryl chloride is a vital first consideration for any scalable process. researchgate.net

The choice of oxidation method is critical for scale-up. While laboratory-scale syntheses might employ methods like the Swern oxidation, these often require cryogenic temperatures (e.g., -78°C), which can be energy-intensive and difficult to maintain in large reactors, thus complicating the scale-up process. Alternative, "greener" oxidation methods are therefore more attractive for industrial applications. TEMPO-mediated oxidation, for example, can be performed under milder conditions, although reaction kinetics may be slower.

Following the reaction, purification of this compound must be considered. As a volatile liquid with a boiling point between 125-126°C, distillation is a potential purification method. chembk.com However, its reactivity and potential for polymerization or degradation at elevated temperatures must be carefully managed. Column chromatography is often used for purification on a smaller scale. spbu.ru

Finally, the stability and handling of the final product are major process chemistry considerations. This compound is typically sold commercially as a 30% w/w solution in a solvent like dichloromethane (DCM). cymitquimica.com This indicates that the pure compound may be unstable or difficult to handle in its neat form. Furthermore, it often requires cold-chain transportation, suggesting that it must be stored at reduced temperatures to prevent degradation or side reactions, adding complexity and cost to its logistics and storage on an industrial scale. bldpharm.com Research efforts have documented the synthesis of related compounds on scales ranging from several millimoles (mmol) to gram quantities, providing a foundation for developing robust, large-scale production methods. spbu.ru

| Parameter | Laboratory Scale Consideration | Scale-Up/Process Chemistry Consideration |

| Starting Material | High purity commercial pent-4-yn-1-ol | Efficient, high-yield synthesis of pent-4-yn-1-ol from inexpensive precursors (e.g., tetrahydrofurfuryl chloride) researchgate.net |

| Oxidation Reagent | Swern or Dess-Martin periodinane (DMP) spbu.ru | Milder, more cost-effective, and "greener" reagents like TEMPO/NaOCl |

| Reaction Conditions | Cryogenic temperatures (e.g., -78°C for Swern) | Near-ambient temperatures to reduce energy costs and simplify reactor design |

| Purification | Flash column chromatography spbu.ru | Distillation (if stable), or alternative non-chromatographic methods |

| Product Handling | Handling as a neat liquid | Storage and transport as a solution (e.g., in DCM) under cold-chain conditions cymitquimica.combldpharm.com |

Reactivity and Reaction Mechanisms of Pent 4 Ynal

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.com This inherent reactivity is central to many of the transformations involving Pent-4-ynal.

The primary reaction pathway for the aldehyde group in this compound is nucleophilic addition. cymitquimica.com In this process, a nucleophile attacks the electron-deficient carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. youtube.com

A classic example is the addition of hydrogen cyanide (HCN), which adds across the carbonyl double bond to form a hydroxynitrile. chemguide.co.uk The reaction is usually performed by mixing the aldehyde with an aqueous solution of sodium or potassium cyanide, with the pH adjusted to around 4-5 to ensure the presence of both HCN and free cyanide ions, the latter of which acts as the potent nucleophile. chemguide.co.uk

| Nucleophile | Reagent(s) | Product | Reaction Type |

| Cyanide (CN⁻) | NaCN, H₂SO₄ (aq) | 2-hydroxypent-4-ynenitrile | Nucleophilic Addition |

| Hydride (H⁻) | NaBH₄ or LiAlH₄ | Pent-4-yn-1-ol | Reduction |

| Alkyl/Aryl (R⁻) | R-MgX (Grignard) | Secondary Alcohol | Nucleophilic Addition |

| Enolate | Aldehyde/Ketone, Base | β-hydroxy aldehyde/ketone | Aldol (B89426) Addition |

The aldehyde group of this compound can be readily reduced to a primary alcohol, specifically Pent-4-yn-1-ol. This transformation is a cornerstone of carbonyl chemistry and can be achieved with high efficiency using common reducing agents.

Standard reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. youtube.com Additionally, specific rhodium-based catalysts have been shown to facilitate the reduction of 4-alkynals in unique transformation processes. wiley-vch.de

Table 1: Reductive Transformations of this compound

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Pent-4-yn-1-ol | A mild reducing agent, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Pent-4-yn-1-ol | A powerful reducing agent, also reduces esters and carboxylic acids. |

Conversely, the aldehyde functionality can be oxidized to a carboxylic acid. This reaction increases the oxidation state of the carbonyl carbon. For this compound, this transformation yields Pent-4-ynoic acid.

Several oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). chemicalbook.com The oxidation of Pent-4-yn-1-ol with Jones reagent is a known method to produce Pent-4-ynoic acid. chemicalbook.com The direct oxidation of this compound follows a similar principle, converting the aldehyde directly to the carboxylic acid.

This compound can participate in aldol condensations and related reactions. In these processes, it can act as the electrophilic partner, reacting with an enolate nucleophile generated from another carbonyl compound (or from itself in a self-condensation). Research into organocatalytic methods has demonstrated the viability of deconjugation-aldol condensation reactions between ynals and α,β-unsaturated aldehydes, highlighting the utility of this reaction class. sioc-journal.cn For instance, the condensation of diones with (Z)-3-methylpent-2-en-4-ynal has been used in the synthesis of large annulenedione structures. rsc.org

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl group of aldehydes. byjus.com The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after acidic workup, produces a secondary alcohol. byjus.compsu.edu

For example, reacting this compound with a Grignard reagent provides a reliable method for synthesizing substituted secondary acetylenic alcohols. psu.edu The carbon-magnesium bond of the Grignard reagent is highly polarized, making the organic group a strong nucleophile that attacks the carbonyl carbon in a 1,2-addition fashion. youtube.com

Table 2: Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 2-methylpent-1-en-4-yn-2-ol | Hex-5-yn-2-ol | Secondary Alcohol |

| Ethylmagnesium bromide (C₂H₅MgBr) | Magnesium alkoxide of 3-methylhex-1-en-5-yn-3-ol | Hept-6-yn-3-ol | Secondary Alcohol |

Aldol Condensation and Related Carbonyl Chemistry

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in this compound offers a second site for chemical reactivity, distinct from the aldehyde. cymitquimica.com The sp-hybridized carbons and the weakly acidic terminal proton are key to its functionality.

The terminal alkyne can participate in metal-catalyzed cross-coupling reactions. A prominent example is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. spbu.ru This reaction is a powerful tool for forming carbon-carbon bonds and has been used to synthesize more complex enediyne structures starting from precursors related to this compound. spbu.ru Furthermore, the alkyne can engage in cycloaddition reactions and can be hydrated, typically with mercury(II) catalysis, to form a methyl ketone, a transformation demonstrated in related acetylenic compounds. psu.eduvulcanchem.com

Alkyne Hydration Mechanisms

The hydration of the alkyne in this compound can proceed through two primary, regioselective pathways, yielding different carbonyl products. The specific outcome is dependent on the catalytic method employed.

Anti-Markovnikov Hydration: Conversely, hydroboration-oxidation provides a route to the anti-Markovnikov hydration product. libretexts.org This two-step process begins with the addition of a borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond. msu.edugoogle.com The boron atom adds to the terminal, less sterically hindered carbon, and a hydrogen atom adds to the internal carbon in a syn-addition manner. libretexts.orglibretexts.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol. libretexts.org This enol then tautomerizes to the corresponding aldehyde. libretexts.org In the case of this compound, this would result in a dialdehyde (B1249045), as the original aldehyde group is unaffected by this sequence.

The choice between these two hydration methods allows for the selective synthesis of either a keto-aldehyde or a dialdehyde from this compound, highlighting the synthetic utility of controlling the regiochemistry of alkyne hydration.

Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon triple bond in this compound is susceptible to addition reactions with halogens and hydrogen halides. geeksforgeeks.org These reactions proceed via electrophilic addition mechanisms.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the alkyne of this compound results in the formation of a dihaloalkene. lumenlearning.com The reaction can proceed further with an excess of the halogen to yield a tetrahaloalkane. geeksforgeeks.org The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkyne. The π electrons of the triple bond attack the electrophilic halogen, leading to the formation of a halonium ion intermediate. libretexts.org Subsequent nucleophilic attack by the halide ion results in the di- or tetra-halogenated product. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of this compound typically follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon atom. lumenlearning.comchemistrytalk.org However, in the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon. lumenlearning.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The alkyne functionality of this compound can participate in cycloaddition reactions, providing a powerful method for the construction of heterocyclic rings. A prominent example is the [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition. wikipedia.org

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the treatment of an azide (B81097) with the terminal alkyne of this compound to form a triazole ring. wikipedia.org The reaction can be performed thermally, but it often leads to a mixture of regioisomers. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst, often referred to as "click chemistry," provides high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This reaction is highly efficient and tolerant of a wide range of functional groups, including the aldehyde in this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, selectively produce the 1,5-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org

These cycloaddition reactions offer a modular and efficient way to synthesize complex molecules from this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling)

The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is a powerful tool for elaborating the structure of this compound, allowing for the introduction of various aryl and vinyl substituents. spbu.ru This reaction has been utilized in the synthesis of enantioenriched α-hydrazino esters, where the triple bond of this compound is functionalized via Sonogashira cross-coupling. nih.gov

Ring-Closing Metathesis in this compound Analogues and Enediyne Systems

While this compound itself does not undergo ring-closing metathesis (RCM), its analogues and derivatives are key substrates in this powerful ring-forming reaction. RCM is a type of olefin metathesis that is particularly useful for synthesizing cyclic compounds. organic-chemistry.org In the context of this compound chemistry, its derivatives can be incorporated into larger molecules containing another double bond, creating a diene or enyne system suitable for RCM.

For instance, an analogue of this compound, bis(4-pentynoate), which is a C₂-symmetric enediyne, has been synthesized and utilized in tandem metathesis reactions. researchgate.net Furthermore, prochiral oxaenediynes have been shown to undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org These reactions are often catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. beilstein-journals.orgresearchgate.net The application of RCM to enediyne systems, which can be constructed using this compound derivatives, is a key strategy for the synthesis of macrocyclic compounds. spbu.ru

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound and related compounds has been the subject of mechanistic studies to better understand and predict their chemical behavior. Computational methods, such as Density Functional Theory (DFT), have been employed to model reaction pathways and transition states. researchgate.net

For example, DFT calculations have been used to investigate the [3+2] cycloaddition reactions of ynals with azomethine ylides, providing insight into the chemo- and regioselectivity of these transformations. acs.org These studies have shown that the electronic properties of the reactants, specifically the electrophilic character of the ynal and the nucleophilic character of the ylide, can explain the observed outcomes. acs.org

Mechanistic investigations into rhodium-catalyzed intramolecular hydroacylation of related unsaturated aldehydes have also been conducted, providing a basis for understanding potential cyclization reactions of this compound. connectedpapers.com Furthermore, preliminary mechanistic studies have been performed on the iridium-catalyzed C-H alkylation involving derivatives of this compound.

Transition State Analysis

Detailed transition state analysis for reactions specifically involving this compound is not extensively documented in dedicated studies. However, insights can be drawn from computational studies on analogous alkyne-aldehyde systems, particularly in the context of metal-catalyzed reactions. For instance, in nickel-catalyzed reductive coupling reactions of alkynes and aldehydes, the rate- and selectivity-determining step is often the oxidative cyclization to form a metallacycle intermediate. nih.govacs.org

The transition state for this process involves the coordination of both the alkyne and aldehyde moieties to the metal center. acs.org Density functional theory (DFT) calculations on related systems reveal that the geometry of this transition state is crucial in determining the reaction's outcome. mit.edu For a terminal alkyne like this compound, two possible orientations of the alkyne in the transition state can lead to different regioisomeric products. The analysis of these transition states indicates that steric and electronic interactions dictate the preferred pathway. mit.edu

In a hypothetical nickel-catalyzed intramolecular cyclization of this compound, the transition state would involve the formation of a five-membered ring. The stability of this transition state would be influenced by factors such as ring strain and the electronic stabilization provided by the metal's d-orbitals interacting with the π-systems of the alkyne and aldehyde. acs.org Computational models suggest that d → π* back-donation from the metal to the alkyne is a key stabilizing interaction in such transition states, which explains the higher reactivity of alkynes compared to alkenes in these transformations. nih.govacs.org

A summary of key bond length changes in analogous alkyne-aldehyde coupling transition states is presented below, illustrating the structural dynamics at play.

| Transition State Feature | Reactant System (Analogous) | Change in Bond Length (Å) | Reference |

| Forming Ni-C bond | Acetylene + Acetaldehyde | 1.81 | mit.edu |

| Forming C-C bond | Acetylene + Acetaldehyde | 1.67 | mit.edu |

| Lengthening of forming C-C bond (steric effect) | Terminal Alkyne (proximal substituent) | +0.05 to +0.08 | mit.edu |

This table is illustrative, based on data from analogous systems to infer the behavior of this compound.

Electron Density Transfer (GEDT) Studies

In a polar reaction, a significant GEDT occurs from the nucleophilic species to the electrophilic one at the transition state. mdpi.comradomir.com.pl The magnitude of this electron transfer is directly correlated with the reaction's activation energy; a higher GEDT generally leads to a lower activation barrier. mdpi.comradomir.com.pl

This compound possesses both an electrophilic center (the carbonyl carbon) and a nucleophilic region (the C-C triple bond). In reactions with electron-rich species, the aldehyde group will act as the primary electrophile. Conversely, in reactions with electron-deficient partners, the alkyne can act as the nucleophile. For example, in a hypothetical [3+2] cycloaddition reaction with an azomethine ylide (a nucleophilic 1,3-dipole), the alkyne moiety of this compound would act as the electrophilic component. The GEDT at the transition state would flow from the ylide to the alkyne. mdpi.com The analysis of Parr functions, which identify the most nucleophilic and electrophilic centers within a molecule, would be crucial in predicting the regioselectivity of such a reaction. mdpi.com

The following table outlines the conceptual application of GEDT to the reactivity of this compound based on established principles.

| Reaction Type (Hypothetical) | This compound Role | Interacting Species | Expected GEDT Direction | Consequence | Reference (Principle) |

| Nucleophilic Addition | Electrophile (at aldehyde) | Grignard Reagent (Nucleophile) | From Grignard to Carbonyl Carbon | Facilitates C-C bond formation | ncert.nic.in |

| [3+2] Cycloaddition | Electrophile (at alkyne) | Azomethine Ylide (Nucleophile) | From Ylide to Alkyne | Lowers activation energy for cycloadduct formation | mdpi.com |

| Electrophilic Addition | Nucleophile (at alkyne) | Brønsted Acid (Electrophile) | From Alkyne to Acid | Protonation of the triple bond | nih.gov |

Role of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a pivotal role in governing the reactivity and regioselectivity of this compound's reactions.

Electronic Effects: The aldehyde group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. This inductive effect polarizes the C-C triple bond, although to a lesser extent than in conjugated ynals. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. ncert.nic.in Aldehydes are generally more reactive towards nucleophiles than ketones due to electronic reasons; the presence of only one alkyl group in aldehydes reduces the electrophilicity of the carbonyl carbon to a lesser extent than the two alkyl groups in ketones. ncert.nic.in

Steric Effects: Steric hindrance is a critical factor in many reactions of this compound. In nucleophilic additions to the carbonyl group, the accessibility of the electrophilic carbon is paramount. Compared to ketones, aldehydes like this compound present a less sterically hindered environment, contributing to their higher reactivity. ncert.nic.in

In the context of alkyne reactions, such as the previously discussed nickel-catalyzed couplings, steric effects are the primary determinants of regioselectivity for simple terminal alkynes. mit.edu The bulkier substituent on the alkyne will preferentially orient itself away from the forming C-C bond in the transition state to minimize steric repulsion. mit.edu For this compound, the hydrogen on the terminal alkyne carbon is minimally sterically demanding, which would strongly favor the formation of one regioisomer in such coupling reactions. For instance, in a reductive coupling with another aldehyde, the substituent of the other aldehyde would likely direct the coupling to the terminal carbon of the this compound alkyne.

A summary of these effects on the reactivity of this compound is provided below.

| Reaction Type | Functional Group Involved | Dominant Effect | Consequence | Reference |

| Nucleophilic Addition | Aldehyde | Electronic & Steric | High reactivity due to electrophilic carbon and low steric hindrance | ncert.nic.in |

| Metal-Catalyzed Coupling | Alkyne | Steric | Controls regioselectivity, directing incoming groups to the terminal carbon | mit.edu |

| Cycloaddition | Alkyne | Electronic | Determines role as electrophile/nucleophile and influences reaction rate | mdpi.commdpi.com |

Applications of Pent 4 Ynal in Complex Molecule Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The reactivity of Pent-4-ynal has been effectively leveraged in the creation of various nitrogen-containing heterocyclic compounds. These structures are prevalent in pharmaceuticals, natural products, and agrochemicals, making efficient synthetic routes to them highly desirable.

This compound and its derivatives are key starting materials for constructing pyrrole (B145914) and pyrrol-2-one ring systems. For instance, N-(pent-4-yn-1-yl)hydroxylamine, which can be prepared by condensing this compound with hydroxylamine (B1172632), serves as a precursor for fused pyrroles. In a one-pot process, this hydroxylamine derivative reacts with an enolizable ketone, and subsequent treatment with a gold catalyst triggers a cascade reaction to furnish polycyclic pyrroles. nih.gov

Furthermore, derivatives such as pent-4-ynamides are utilized in copper-catalyzed reactions to produce functionalized pyrrol-2-ones. A domino reaction involving sulfonylation, intramolecular C-N coupling, and dehydrogenation of pent-4-ynamides with sulfonyl chlorides yields sulfonyl-functionalized pyrrol-2-ones. acs.org This method provides a direct route to highly substituted lactams.

Table 1: Copper-Catalyzed Synthesis of Sulfonyl-Functionalized Pyrrol-2-ones

| Reactants | Catalyst System | Key Process | Product Type |

|---|

Data sourced from Wu et al., 2023. acs.org

In other work, a derivative, 2,2-dimethyl-5-phenylthis compound, has been used to synthesize pyrrolizine structures, which contain a pyrrole ring. This is achieved through reaction with benzylamines to form Schiff bases, which, after several steps and a final gold-catalyzed cyclization, yield the desired pyrrolizine core. researchgate.netcas.cz

This compound is a crucial starting material in an efficient, stereoselective synthesis of chiral aza-proline derivatives. acs.orgacs.org These modified amino acids are of interest in peptide chemistry for their ability to induce specific conformations in peptide chains. The synthesis involves two main steps:

Organocatalyzed Amination : this compound undergoes an electrophilic amination reaction with a dialkyl azodicarboxylate, a reaction promoted by the organocatalyst L-proline. This step establishes the stereogenic center of the resulting α-hydrazino ester. acs.orgresearchgate.net

Gold-Catalyzed Cyclization : The α-hydrazino ester, containing the this compound-derived alkyne, is then subjected to a gold(I)-catalyzed cyclization. acs.orgresearchgate.net The gold catalyst (typically Ph₃PAuCl/AgBF₄) activates the alkyne for a 5-exo-dig ring closure, selectively forming the desired five-membered aza-proline ring in good yields and without loss of stereochemical integrity. acs.orgacs.orgresearchgate.net

Table 2: Key Steps in Aza-Proline Derivative Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Amination | This compound | Dialkyl azodicarboxylate, L-proline | Enantioenriched α-hydrazino ester |

Data sourced from Bouvet et al., 2012. acs.orgacs.org

The synthetic methodologies developed for the cyclization of pent-4-ynamides have been extended to produce other important heterocyclic structures. The copper-catalyzed domino reaction used for making pyrrol-2-ones can be adapted for the synthesis of 3-alkylidene isoindolinones when starting from 2-ethynyl-benzamides. acs.org This demonstrates how the principles of reactivity established with this compound derivatives can be applied to different molecular frameworks to access the isoindolinone core, a scaffold present in a number of biologically active compounds.

Formation of Aza-Proline Derivatives

Role in Natural Product Synthesis

The C5-alkyne framework of this compound is a valuable synthon for building the carbon backbones of complex natural products and their analogues. Its functional handles allow for precise, stepwise elaboration into larger, stereochemically rich structures.

This compound and its derivatives are instrumental in the synthesis of chiral hex-5-yn-2-ones. These hexynones are key building blocks for constructing the chiral pyrroline (B1223166) rings (specifically rings B and D) of hydroporphyrins, such as bacteriochlorophylls, which are vital pigments in photosynthesis. rsc.orgrsc.org

In a representative synthetic sequence, a chiral pentynol can be oxidized using the Dess–Martin periodinane (DMP) reagent to yield a chiral pentynal, such as (2R,3R)-3-ethyl-2-methylthis compound. rsc.org This aldehyde is then elaborated further. For example, reaction with 2-lithio-1,3-dithiane followed by subsequent transformations yields the target chiral hex-5-yn-2-one, which contains the necessary stereocenters and functionality for its incorporation into the macrocyclic structure of bacteriochlorophylls. rsc.org This multi-step process highlights how the this compound scaffold is a foundational element for creating the complex side chains of these natural pigments. rsc.orgrsc.org

This compound's structural motif is found in precursors to specialized pro-resolving mediators (SPMs), a class of lipid molecules that actively regulate the resolution of inflammation in the body. acs.orgnih.gov These molecules, which include resolvins and protectins, are derived from omega-3 fatty acids and possess potent anti-inflammatory and pro-resolving properties. mdpi.comnih.gov

In the total synthesis of a metabolite of Protectin D1 (PD1), a derivative of this compound, pent-4-ynoic acid, was converted in five steps into a phosphonium (B103445) salt (a Wittig salt). acs.org This Wittig reagent, containing the C5-alkyne core, was then reacted with a complex aldehyde fragment. This key carbon-carbon bond-forming reaction successfully incorporated the this compound backbone into the full C22 chain of the PD1 derivative. acs.org This strategic use of a this compound-related building block demonstrates its utility in the convergent synthesis of structurally complex and biologically significant natural products. acs.orgmdpi.com

Precursors to Chiral Hexynones for Hydroporphyrins

Synthetic Strategies for Functionalized Enediynes

The reactivity of both the aldehyde and alkyne groups in this compound and its derivatives is leveraged in the synthesis of complex enediyne systems. Enediynes are of significant interest due to their unique biological activity and potential as anticancer agents.

One direct application involves the modification of a precursor alcohol to yield a this compound derivative. In a multi-step synthesis of asymmetrically substituted enediynes fused to a benzothiophene (B83047) core, an enediyne alcohol was successfully oxidized to the corresponding aldehyde, 5-(3-(trimethylsilyl)prop-2-yn-1-ylidene)-5H-cyclopenta[b]thiophen-4(6H)-one, using Dess-Martin periodinane (DMP). spbu.ru This transformation highlights the utility of the aldehyde functionality in building complex, conjugated systems.

Table 1: Oxidation of Enediyne Alcohol to Aldehyde

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Enediyne alcohol (16q) | Dess-Martin periodinane (DMP) in DCM | Aldehyde (19a) | 68% | spbu.ru |

Furthermore, more complex derivatives of this compound are employed in the construction of novel enediyne structures. For instance, 5-[2-(3-Prop-2-ynyloxy-prop-1-ynyl)-phenyl]-pent-4-ynal was used as a key intermediate in the synthesis of β-lactam fused enediynes through an intramolecular Kinugasa reaction. core.ac.uk The this compound moiety in this complex structure participates in the formation of a nitrone, which subsequently undergoes cyclization to form the desired β-lactam ring fused to the enediyne system. core.ac.uk

Contributions to Advanced Materials and Specialty Chemicals

The distinct functionalities of this compound and its precursors make them valuable in the synthesis of advanced materials and high-value specialty chemicals.

A notable application is in the creation of organic conducting materials. Tetrahydropyran-protected pent-4-yn-1-ol, a direct precursor to this compound, serves as a starting material for an efficient synthesis of new fused heterocycles like bis(propylenethio)tetraselenafulvalene and bis(propyleneseleno)tetraselenafulvalene. mdpi.com These tetraselenafulvalene derivatives are critical components in the development of organic metals and superconductors. mdpi.com

Table 2: Synthesis of Fused Heterocycles for Advanced Materials

| Product | Starting Material Base | Yield | Application Area | Source |

|---|---|---|---|---|

| bis(propylenethio)tetraselenafulvalene (140a) | Tetrahydropyran-protected pent-4-yn-1-ol | 60% | Conducting Materials | mdpi.com |

| bis(propyleneseleno)tetraselenafulvalene (140b) | Tetrahydropyran-protected pent-4-yn-1-ol | 30% | Conducting Materials | mdpi.com |

In the realm of specialty chemicals, this compound is recognized as a key intermediate for producing pharmaceuticals and fragrances. lookchem.com A specific, substituted version, 2,2-dimethyl-5-phenylthis compound, is a crucial component in an efficient synthesis of a key intermediate for licofelone, an anti-inflammatory drug. researchgate.net The synthesis involves reacting the aldehyde with benzylamines to form Schiff bases, which then undergo further transformations. researchgate.net Additionally, related compounds like cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum, derived from a pentene analogue, have been identified as attractive precursors for the chemical vapor deposition (CVD) of platinum thin films, demonstrating the role of similar carbon skeletons in materials science. illinois.edu

Organocatalytic Applications Involving this compound

This compound and its derivatives are suitable substrates for a range of organocatalytic reactions, which offer green and efficient alternatives to metal-catalyzed processes.

An organocatalytic deconjugation-aldol condensation reaction between α,β-unsaturated aldehydes and ynals, including derivatives of this compound, has been developed. sioc-journal.cn This process, catalyzed by a secondary amine like L-proline, efficiently assembles α-vinyl enals, which are valuable synthetic intermediates. sioc-journal.cn

Research into organocatalyst-mediated domino reactions has also explored the use of this compound derivatives. In a one-pot synthesis of highly substituted trans-hydrindanes, (E)-5-(trimethylsilyl)pent-2-en-4-ynal was investigated as a potential substrate. rsc.orgrsc.org The reaction, which involves two sequential domino reactions catalyzed by diphenylprolinol silyl (B83357) ether, did not proceed successfully with this specific ynal, resulting in a complex mixture. rsc.orgrsc.org This finding is itself significant, as it helps to define the substrate scope and limitations of this complex transformation. The reaction involves the catalyst activating an α,β-unsaturated aldehyde to generate an iminium ion, which then participates in a Michael/Michael or Michael/aldol (B89426) cascade. rsc.org

Further research has proposed the participation of alkynals like (E)-5-Phenylpent-2-en-4-ynal in organocatalytic 1,6-addition reactions, highlighting ongoing investigations into expanding the utility of this compound derivatives in asymmetric synthesis. unm.edu

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Pent-4-ynal, providing detailed information about the hydrogen and carbon framework.

One-dimensional NMR spectroscopy is fundamental in assigning the structure of this compound. In ¹H NMR, the chemical shifts (δ) and coupling patterns of the protons provide a map of their chemical environment. The aldehydic proton typically appears far downfield, while the terminal alkyne proton has a characteristic shift. The methylene (B1212753) protons adjacent to the aldehyde and the alkyne group exhibit distinct signals, often showing coupling to each other.

In ¹³C NMR, each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde is highly deshielded and appears at a low field (high ppm value). The sp-hybridized carbons of the alkyne group have characteristic chemical shifts, as do the sp³-hybridized methylene carbons. For instance, in a derivative, 5-(2-iodophenyl)this compound, the aldehydic carbon appears at δ = 200.5 ppm, while the alkyne carbons are observed at δ = 92.1 and 83.9 ppm. The methylene carbons show signals at δ = 42.5 and 13.1 ppm.

A representative, though not of the specific parent compound, set of ¹³C NMR data for a related structure, 5-(2-iodophenyl)pent-4-yn-1-ol, shows the alkyne carbons at δ = 93.8 and 85.6 ppm, and the methylene carbons at δ = 31.2 and 16.2 ppm, illustrating the expected regions for these functional groups.

Table 1: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Position | 5-(2-iodophenyl)this compound (CDCl₃) δ (ppm) | 5-(2-iodophenyl)pent-4-yn-1-ol (CDCl₃) δ (ppm) |

| C=O | 200.5 | - |

| C≡C | 92.1 | 93.8 |

| C≡C | 83.9 | 85.6 |

| CH₂ | 42.5 | 31.2 |

| CH₂ | 13.1 | 16.2 |

| C-OH | - | 61.9 |

Note: Data is for derivatives and serves to illustrate typical chemical shift ranges.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the connectivity of the atoms in this compound. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. huji.ac.il It would show a cross-peak connecting the aldehydic proton to the carbonyl carbon, the methylene protons to their respective carbon signals, and the terminal alkyne proton to its sp-hybridized carbon. This is crucial for definitive assignment of the proton and carbon spectra. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. For a flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution.

These 2D NMR experiments, used in concert, leave no ambiguity in the structural assignment of this compound. iranchembook.irdoi.org

1H and 13C NMR for Structural Assignment

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. mdpi.com For this compound (C₅H₆O), the calculated exact mass is 82.04186 Da. nih.gov An HRMS experiment would aim to measure a value extremely close to this, thereby confirming the elemental formula and ruling out other possibilities with the same nominal mass. This technique is a gold standard for molecular formula confirmation in chemical research. researchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com A sample containing this compound is first vaporized and passed through a GC column, which separates it from other components based on its volatility and interaction with the column's stationary phase. scioninstruments.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum displays the molecular ion (M⁺) peak, corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint that can be used for identification by comparing it to spectral libraries. diabloanalytical.com Analysis of these fragments can also provide structural information that corroborates the data from NMR.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would show highly characteristic absorption bands for its two key functional groups.

C=O Stretch: The aldehyde carbonyl group exhibits a strong, sharp absorption band typically in the region of 1740-1720 cm⁻¹.

≡C-H Stretch: The terminal alkyne C-H bond gives rise to a sharp, strong band around 3300 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weaker absorption in the 2150-2100 cm⁻¹ region.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group shows characteristic Fermi resonance, often resulting in two medium-intensity bands between 2830-2695 cm⁻¹.

The presence of these distinct peaks in an IR spectrum provides rapid and definitive evidence for the bifunctional alkyne-aldehyde structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde | C=O | ~1725 | Strong |

| Aldehyde | C-H | ~2820 and ~2720 | Medium |

| Alkyne | ≡C-H | ~3300 | Strong, Sharp |

| Alkyne | C≡C | ~2120 | Weak to Medium |

Advanced Spectroscopic Methods for Molecular Dynamics and Electronic Structure

The unique structure of this compound, featuring both an aldehyde group and a terminal alkyne, makes it an excellent model system for investigating ultrafast electron dynamics within a molecule.

Upon interaction with tailored laser pulses, molecules can be excited into a superposition of electronic states, triggering ultrafast oscillations of electron density. lboro.ac.uk These oscillations, occurring on attosecond (10⁻¹⁸ s) to femtosecond (10⁻¹⁵ s) timescales, are fundamental to processes in photochemistry and could be harnessed in future molecular-scale electronic devices.

In studies comparing a series of alkynals, this compound has been a key subject for understanding how molecular structure influences these electronic oscillations. Research has shown that the dynamics of the electron density are strongly coupled to the nuclear motion in the system. rsc.org Even though this coupling can lead to a rapid loss of coherence, the initial oscillations are observable. The ability to track these phenomena is enabled by advanced time-dependent spectroscopic techniques that can achieve the necessary temporal resolution to capture such fleeting events.

When an electron is abruptly removed from a molecule (a process known as ionization), the resulting electron hole is not static. It can move across the molecular framework, a phenomenon termed charge migration. This movement is a purely electronic effect, distinct from charge transfer that is driven by nuclear motion. rsc.org However, the initial electronic coherence that drives the charge migration is quickly disrupted by the rearrangement of the atomic nuclei, a process called decoherence. rsc.orgrsc.org

Theoretical and computational studies have revealed a surprising trend in the series propynal, but-3-ynal (B1197866), and this compound. Contrary to the intuitive expectation that a larger, more complex molecule would experience faster decoherence, research demonstrates that extending the carbon backbone from but-3-ynal to this compound actually prolongs both the electronic coherence and the period of charge migration. cymitquimica.comrsc.org The increased size and flexibility of the this compound molecule suppress specific internal vibrations that are responsible for inducing decoherence. rsc.orglboro.ac.uk This finding is significant as it suggests a design principle for molecules that can sustain coherent electron dynamics for longer durations.

| Compound | Key Structural Feature | Effect on Coherence and Charge Migration | Underlying Reason |

|---|---|---|---|

| Propynal | Shortest carbon backbone | Shorter coherence time | Vibrational modes strongly induce decoherence |

| But-3-ynal | Intermediate carbon backbone | Charge migration lasts for about 10 fs | Decoherence caused by C-C and C=O stretching modes and other vibrations |

| This compound | Extended carbon backbone | Enhanced coherence and prolonged charge migration | Suppression of specific decoherence-inducing internal vibrations due to increased chain length and flexibility |

This table summarizes comparative findings from studies on alkynals. cymitquimica.comrsc.orglboro.ac.uk

The ionization spectrum of a molecule provides critical information about the energies of its cationic states. For this compound, the ionization spectrum has been characterized using high-level computational methods like the algebraic diagrammatic construction (ADC) scheme. cymitquimica.com These studies show that the ionization of this compound is not a simple process involving a single electronic state. cymitquimica.com

Upon ionization from the highest occupied molecular orbital (HOMO), which in this compound is the π-bonding orbital of the carbon-carbon triple bond, a coherent superposition of multiple cationic states is created. cymitquimica.comrsc.org This phenomenon, known as hole-mixing, is a result of strong electron correlation. In this compound, the initial cationic wavepacket is primarily composed of the first and third cationic states. cymitquimica.com The energy gap between these coupled states dictates the frequency of the subsequent charge migration. redalyc.org

| Property | Description | Source |

|---|---|---|

| Ionized Orbital | Highest Occupied Molecular Orbital (HOMO), corresponding to the C≡C π-bonding orbital. | cymitquimica.com |

| Resulting States | A coherent superposition of cationic states due to hole-mixing. | cymitquimica.com |

| Primary Cationic States | The electronic wavepacket is mainly composed of the first and third cationic states. | cymitquimica.com |

| Computational Method | Ionization spectra computed with the algebraic diagrammatic construction (ADC) scheme. | cymitquimica.com |

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about molecular geometry, including bond lengths and angles, allowing for the definitive structural characterization of small molecules.

While detailed microwave spectroscopy studies focusing specifically on this compound are not prominent in the literature, the technique has been successfully applied to its isomers and related compounds. For example, in an exhaustive analysis of the products from a benzene (B151609) discharge, chirped-pulse microwave spectroscopy was used to identify a vast number of chemical species, including the isomer (E)-2-penten-4-ynal. This demonstrates the power of the technique to distinguish between different isomers in a complex chemical mixture. The linear structure of the related compound pent-2-ynal (B1194870) has also been confirmed using microwave spectroscopy, highlighting the method's utility for establishing the precise geometry of alkynals.

Theoretical and Computational Studies of Pent 4 Ynal

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, are essential for understanding and predicting chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orggithub.io It allows for the prediction of various material properties based on quantum mechanical principles. wikipedia.org DFT has become a widely used tool in computational chemistry due to its ability to provide accurate results with a manageable computational cost, making it comparable to more complex ab initio methods for many applications. github.io

In the context of pent-4-ynal, DFT calculations can be employed to model its electronic structure and predict its reactivity. For instance, DFT can be used to analyze transition states and regioselectivity in reactions involving similar compounds. By comparing the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), insights into the orbital interactions that govern chemical reactions can be gained. The study of electronic and optical properties of related systems, such as pentagraphyne nanotubes, has also been successfully carried out using DFT, demonstrating its utility in predicting band structures and absorption spectra. rsc.org

The accuracy of DFT methods has significantly improved over the years, largely due to the development of more refined exchange-correlation functionals that better describe chemical bonding. github.io However, challenges remain in accurately describing certain phenomena like intermolecular interactions, charge transfer excitations, and transition states. wikipedia.org

Hartree-Fock (HF) Orbital Analysis

Hartree-Fock (HF) theory is a fundamental ab initio method that provides an approximation for the determination of the wave function and energy of a quantum many-body system. The method involves an iterative process, known as the self-consistent field (SCF) method, to find the best possible set of orbitals that minimizes the energy of the system. ljmu.ac.ukumich.edu

For this compound, Hartree-Fock orbital analysis is crucial for understanding the charge migration dynamics following ionization. arxiv.orgpnas.org The molecular orbitals involved in this process can be visualized and their characteristics analyzed. In this compound, as well as its structural analogs but-3-ynal (B1197866) and propynal, the highest occupied molecular orbital (HOMO) typically has a π-bonding character and is located at the carbon-carbon triple bond. arxiv.orgpnas.org The HOMO-2 orbital, on the other hand, is generally localized at the aldehyde group and exhibits a π-antibonding shape. arxiv.org

Ionization from the HOMO initiates a dynamic process where the resulting "hole" is not static but migrates along the molecular backbone. This charge migration is influenced by the mixing of different electronic states. In this compound, the two lowest ionic states are a mixture of one-hole contributions from the HOMO and HOMO-1. aip.org The analysis of these Hartree-Fock orbitals provides a foundational understanding of the electronic rearrangements that drive the initial stages of charge dynamics. arxiv.orgpnas.org

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comucsb.edunumberanalytics.com The theory posits that the most significant interactions occur between these frontier orbitals. ucsb.edulibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. numberanalytics.com A smaller gap suggests that the molecule is more likely to be reactive. numberanalytics.com FMO theory is widely applied to predict the outcomes of various chemical reactions, including cycloadditions. ucsb.eduwikipedia.org For a reaction to occur, the frontier orbitals of the reactants must have appropriate symmetry and energy to interact effectively. numberanalytics.com

In the context of this compound, FMO theory can be used to rationalize its reactivity in various chemical transformations. The theory helps in understanding how the electron-donating and electron-accepting parts of the molecule will interact with other reactants. While powerful, it is important to note that FMO theory has its limitations and may not be the sole determinant of reactivity in all cases, especially in complex molecules with multiple functional groups or when strong electrostatic forces are at play. ucsb.edu

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com These simulations rely on the concept of a potential energy surface (PES), which is a mathematical function that describes the potential energy of a system as a function of the positions of its constituent atoms. numberanalytics.comnsf.gov The PES provides a landscape that dictates the motion of the atoms during a chemical process, allowing for the identification of stable structures (local minima), transition states (saddle points), and reaction pathways. nsf.gov

For this compound, MD simulations coupled with PES mapping are instrumental in understanding the dynamics of charge migration and the influence of nuclear motion on electronic coherence. arxiv.org Ab initio semiclassical dynamics, which utilize PESs calculated from first principles, can be used to simulate the coupled electron-nuclear dynamics following an event like ionization. arxiv.orgaip.org These simulations reveal how the rearrangement of the nuclei affects the electronic properties of the molecule on a femtosecond timescale. aip.org

Constructing accurate PESs for complex systems can be computationally demanding. nsf.gov Therefore, various interpolation methods have been developed to create cost-effective PESs from a set of pre-calculated data points. nsf.gov These techniques are crucial for performing MD simulations on larger molecules and for longer time scales, providing detailed insights into reaction mechanisms and dynamics. nsf.gov

Investigation of Electron Transfer and Charge Migration Phenomena

The study of electron transfer and charge migration in molecules is a key area of research in chemistry and physics, with implications for fields like attochemistry. arxiv.orgpnas.org These ultrafast processes, often initiated by photoexcitation or ionization, involve the rapid redistribution of electron density within a molecule. aip.org

In this compound, the removal of an electron from a valence orbital can trigger charge migration, a process driven by electron correlation. pnas.org This is distinct from charge transfer, which is typically induced by nuclear motion. pnas.org Theoretical studies on this compound and related molecules have shown that increasing the size and flexibility of the carbon backbone can surprisingly prolong both electronic coherence and charge migration. arxiv.orgpnas.org This is attributed to the suppression of decoherence induced by specific internal vibrations. arxiv.orgpnas.org

Hole Dynamics and Electronic Coherence

Following ionization, a "hole" is created, representing the absence of an electron. The subsequent dynamics of this hole are a central aspect of charge migration. arxiv.orgresearchgate.net In this compound, ionization from the HOMO leads to a superposition of electronic states, creating an electronic wave packet. aip.org The coherent evolution of this wave packet results in the oscillation of the hole density along the molecular chain. aip.orgaps.org

The duration of this electronic coherence is critical for observing and potentially controlling charge migration. researchgate.net However, the coupling between electronic and nuclear motion typically leads to decoherence, where the coherent oscillation of the electron density is dampened within a few femtoseconds. arxiv.orgaip.org In this compound, the electronic coherence dephases within approximately 10 femtoseconds due to nuclear rearrangement. aip.org Despite this rapid decoherence, it is often sufficient to observe at least one clear oscillation of the electron density. aip.org

Studies on this compound have shown that charge migration is more pronounced compared to its smaller analog, but-3-ynal, due to the disappearance of hole density at a specific C-C bond. arxiv.org This suggests that the structural characteristics of this compound are favorable for observing hole dynamics. arxiv.org

Vibrational Contributions to Electronic Decoherence

Theoretical studies employing ab initio semiclassical dynamics have provided significant insights into the interplay between nuclear motion and electronic coherence in this compound, particularly in the context of charge migration following ionization. arxiv.orgpnas.org Electronic coherence, a quantum phenomenon where electronic states maintain a fixed phase relationship, is crucial for controlling electron dynamics on attosecond timescales. arxiv.org However, this coherence is typically short-lived, dissipating within femtoseconds due to the coupling between electronic and nuclear motions—a process known as decoherence. arxiv.orgaip.org

A comparative study of a series of molecules—propynal, but-3-ynal, and this compound—revealed a surprising trend: increasing the size and flexibility of the molecular carbon backbone can slow down decoherence and prolong charge migration. arxiv.orgpnas.orgpnas.org While one might intuitively expect larger, more flexible molecules to exhibit faster decoherence, this compound demonstrates enhanced coherence compared to its smaller analogues. arxiv.orgpnas.org The investigation, which used on-the-fly ab initio semiclassical dynamics, showed that after ionization, this compound sustains charge migration for a longer duration. arxiv.orgpnas.org

Initial, rapid decay of electronic coherence is driven by high- and intermediate-frequency vibrations. arxiv.org

At later times, low-frequency modes contribute to the complete loss of coherence. arxiv.org

Crucially, only vibrational modes that are totally symmetric contribute to decoherence. pnas.org

In this compound, the extension of the carbon skeleton leads to the disappearance of the decoherence contributions from several normal modes that are active in the smaller molecules, resulting in prolonged coherence. arxiv.org This finding highlights that molecular structure can be tailored to control electron dynamics, a key goal in the field of attochemistry. pnas.org

| Compound | Molecular Formula | Key Finding Related to Decoherence | Reference |

|---|---|---|---|

| Propynal | C₃H₂O | Serves as the smallest analogue in the series; exhibits rapid decoherence. | arxiv.orgpnas.org |

| But-3-ynal | C₄H₄O | Shows charge migration lasting for about 10 femtoseconds; acts as the reference compound. | arxiv.org |

| This compound | C₅H₆O | Increased molecular length and flexibility suppresses specific vibrational contributions, prolonging electronic coherence and charge migration. | arxiv.orgpnas.org |

Computational Design of Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing and understanding catalytic processes involving this compound and its isomers. nih.govacs.org These methods allow for the detailed investigation of reaction mechanisms, the elucidation of transition states, and the rationalization of catalyst selectivity, guiding experimental efforts toward more efficient and selective syntheses. aip.orgresearchgate.netmdpi.com

In another example, computational methods were used to probe the origin of enantioselectivity in a three-component dynamic kinetic resolution (DKR) reaction involving Pent-4-enal, an azole, and an anhydride (B1165640), catalyzed by a chiral 4-aryl-pyridine-N-oxide. acs.org DFT calculations of the catalyst-substrate complex and the key transition states helped to construct a quadrant model of the catalyst's active site. acs.org This model rationalized why a specific catalyst (C4f) provided high yield and excellent enantiomeric excess (92% yield, 88% ee) for the resulting hemiaminal ester adduct. acs.org Such computational insights are invaluable for the a priori design of new catalysts with improved performance. aip.orgmckgroup.org

| Reaction Type | Substrate | Computational Method | Key Insight from Computation | Reference |

|---|---|---|---|---|

| Hydroformylation | 4-Pentenal | DFT | Revealed detailed pathway for alkene isomerization and identified key intermediates and transition states controlling selectivity for adipaldehyde. | acs.orgresearchgate.net |

| Acylative Dynamic Kinetic Resolution | Pent-4-enal | DFT | Rationalized the origin of enantioselectivity by modeling catalyst-substrate interactions and transition states, leading to a predictive catalyst model. | acs.org |

Thermodynamic and Kinetic Modeling of Reactions (e.g., Eyring Plots)

Thermodynamic and kinetic modeling are essential for understanding and predicting the behavior of this compound in chemical reactions, particularly under conditions such as pyrolysis and oxidation. universityofgalway.ieresearchgate.net These models are built upon a foundation of accurate thermodynamic data (enthalpies of formation, entropies, heat capacities) and a detailed network of elementary reaction steps with associated rate constants. universityofgalway.ieaidic.it

The thermodynamic properties of aldehydes and their corresponding radical species are often calculated using ab initio methods or group additivity schemes. universityofgalway.ieaidic.it For example, da Silva and Bozzelli calculated the enthalpies of formation and bond dissociation energies (BDEs) for a series of n-aldehydes, revealing that the R–CH₂CH=O bond is typically the weakest, influencing the primary decomposition pathways. universityofgalway.iepolimi.it

Kinetic models consist of hundreds to thousands of elementary reactions describing initiation, propagation, and termination steps. universityofgalway.ie These comprehensive mechanisms are validated by comparing model predictions against experimental data from sources like shock tubes and flow reactors, which can measure species concentration profiles and ignition delay times over a range of temperatures and pressures. universityofgalway.ieresearchgate.netpolimi.it Reaction pathway and sensitivity analyses are then performed to identify the most critical reactions controlling fuel consumption and product formation. polimi.itresearchgate.net

For aldehydes, key reactions include unimolecular decomposition, H-abstraction by radicals, and subsequent β-scission of the resulting radicals. polimi.it While a specific, detailed kinetic model for this compound is not prominently available in the cited literature, extensive modeling has been performed on its saturated analogue, n-pentanal. universityofgalway.iepolimi.it The data from such studies provide a framework for understanding the general reactivity of C5 aldehydes.

Furthermore, kinetic studies can be used to construct Eyring plots (ln(k/T) vs 1/T) to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for specific reaction steps. acs.orgmdpi.comnih.gov This information provides fundamental insights into the transition state of the rate-determining step, aiding in mechanistic elucidation and catalyst design. acs.orgrsc.org

| Species | ΔfH°298 (kcal/mol) | S°298 (cal/mol·K) | Cp (cal/mol·K) at 300K | Reference |

|---|---|---|---|---|

| n-Pentanal | -50.60 | 89.60 | 31.00 | universityofgalway.ie |

| CH₂(CH₂)₃CHO | -10.40 | 85.40 | 30.10 | universityofgalway.ie |

| CH₃CH(CH₂)₂CHO | -12.00 | 88.60 | 30.30 | universityofgalway.ie |

| CH₃CH₂CHCH₂CHO | -12.20 | 90.20 | 30.30 | universityofgalway.ie |

| CH₃(CH₂)₂CHCHO | -16.70 | 90.00 | 30.30 | universityofgalway.ie |